Cas no 2287273-45-2 (1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine)

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a brominated indole derivative with a substituted amine side chain, offering potential utility in medicinal chemistry and pharmacological research. The 4-bromo substitution enhances its reactivity for further functionalization, making it a versatile intermediate in the synthesis of more complex indole-based compounds. The 2-methylpropan-2-amine moiety introduces steric and electronic effects that may influence binding affinity in biological systems. This compound is particularly relevant for studies involving serotonin receptor modulation or as a precursor for novel psychoactive substances. Its well-defined structure allows for precise modifications, supporting investigations into structure-activity relationships. Suitable for controlled laboratory use under appropriate safety protocols.
1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine structure
2287273-45-2 structure
Product Name:1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine
CAS No:2287273-45-2
MF:C12H15BrN2
MW:267.164901971817
CID:6598047
PubChem ID:97748122
Update Time:2025-10-13

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-6733970
    • 2287273-45-2
    • 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine
    • Z3477782909
    • Inchi: 1S/C12H15BrN2/c1-12(2,14)6-8-7-15-10-5-3-4-9(13)11(8)10/h3-5,7,15H,6,14H2,1-2H3
    • InChI Key: LLXQCWBGVNKRTN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2=C1C(=CN2)CC(C)(C)N

Computed Properties

  • Exact Mass: 266.04186g/mol
  • Monoisotopic Mass: 266.04186g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 41.8Ų

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Additional information on 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine

1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine: A Comprehensive Overview

The compound 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine, with the CAS number 2287273-45-2, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and materials science. In this article, we will delve into its chemical structure, synthesis methods, biological activities, and recent advancements in research.

The molecular structure of 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine consists of an indole ring substituted with a bromine atom at the 4-position and a 2-methylpropanamine group at the 3-position. The indole moiety is a heterocyclic aromatic compound with a five-membered pyrrole ring fused to a six-membered benzene ring. The bromine substitution at position 4 introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its reactivity in various chemical reactions.

Recent studies have highlighted the potential of this compound as a building block in medicinal chemistry. Its ability to act as a versatile intermediate in the synthesis of bioactive molecules has been extensively explored. For instance, researchers have utilized this compound to develop novel kinase inhibitors, which are critical in the treatment of various cancers and inflammatory diseases.

In terms of synthesis, several methods have been reported to prepare 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine. One common approach involves the nucleophilic substitution of bromide ions on the indole ring using appropriate amine derivatives. This method is efficient and can be scaled up for industrial production. Another approach involves the use of palladium-catalyzed coupling reactions, which provide high yields and excellent selectivity.

The biological activities of this compound have been studied extensively. In vitro assays have demonstrated its ability to inhibit several key enzymes involved in cellular signaling pathways, such as tyrosine kinases and serine/threonine kinases. These findings suggest that it could serve as a lead compound for developing new therapeutic agents.

Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound more accurately. Molecular docking studies have revealed that it exhibits good binding affinity to several drug targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. These insights are valuable for optimizing its bioavailability and efficacy in vivo.

In conclusion, 1-(4-Bromo-1H-indol-3-yl)-2-methylpropan-2-amine is a promising molecule with diverse applications in organic synthesis and drug discovery. Its unique structural features and biological activities make it an attractive candidate for further research and development.

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